Patent Landscape Analysis: 2-Fluoro-5-methoxybenzonitrile Exhibits a 27-Fold Higher Patent Count Than Its 2,4- and 2,6- Isomers, Indicating Superior Utility in Proprietary Research
The target compound, 2-fluoro-5-methoxybenzonitrile, is associated with a patent count of 241 documents [1]. This is a direct and quantifiable indicator of its established utility as a key intermediate in proprietary pharmaceutical and agrochemical research. In stark contrast, the closely related positional isomers 2-fluoro-4-methoxybenzonitrile and 2-fluoro-6-methoxybenzonitrile are each associated with only 9 patents [2][3]. This 27-fold difference in patent portfolio size strongly suggests that the unique 2-fluoro, 5-methoxy substitution pattern is far more valuable for generating novel, patentable compositions of matter.
| Evidence Dimension | Patent Count |
|---|---|
| Target Compound Data | 241 patents |
| Comparator Or Baseline | 2-fluoro-4-methoxybenzonitrile (9 patents); 2-fluoro-6-methoxybenzonitrile (9 patents) |
| Quantified Difference | 241 vs. 9 (a 27-fold increase) |
| Conditions | As indexed in PubChem patent database (2025) |
Why This Matters
For procurement decisions in drug discovery and agrochemical R&D, a higher patent count is a strong proxy for a building block's proven utility in creating novel, proprietary, and commercially relevant molecular entities.
- [1] PubChemLite. (n.d.). 2-fluoro-5-methoxybenzonitrile - Patent count. Retrieved from https://pubchemlite.lcsb.uni.lu/compound/VBZLRHYLNXWZIU-UHFFFAOYSA-N View Source
- [2] PubChem. (2025). 2-Fluoro-4-methoxybenzonitrile. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoro-4-methoxybenzonitrile View Source
- [3] PubChem. (2025). 2-Fluoro-6-methoxybenzonitrile. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoro-6-methoxybenzonitrile View Source
